1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole
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Overview
Description
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole is a synthetic organic compound characterized by the presence of trifluoromethyl groups, a benzyl moiety, and a nitro-substituted pyrazole ring
Preparation Methods
The synthesis of 1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole typically involves multiple steps, starting with the preparation of the key intermediate, 2,4-bis(trifluoromethyl)benzyl bromide. This intermediate can be synthesized through the bromination of 2,4-bis(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) under radical conditions . The subsequent step involves the nucleophilic substitution reaction between 2,4-bis(trifluoromethyl)benzyl bromide and 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition or activation of their function . The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and improving its overall binding affinity .
Comparison with Similar Compounds
1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole can be compared with other similar compounds such as:
2,4-bis(trifluoromethyl)benzyl bromide: This compound is a key intermediate in the synthesis of the target molecule and shares similar reactivity patterns.
4-nitro-1H-pyrazole: This compound is a precursor in the synthesis and shares the nitro-substituted pyrazole core.
Trifluoromethyl-substituted pyrazoles: These compounds have similar trifluoromethyl groups and exhibit comparable chemical and biological properties.
Properties
IUPAC Name |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3O2/c13-11(14,15)8-2-1-7(10(3-8)12(16,17)18)5-20-6-9(4-19-20)21(22)23/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMRRNCXJMETSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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